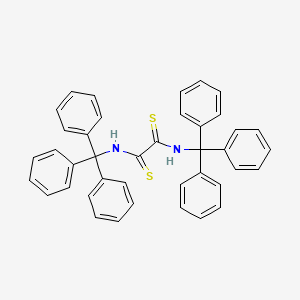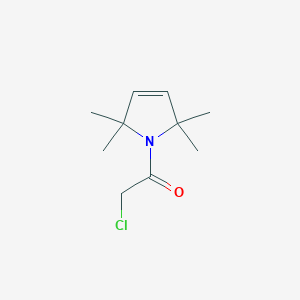
2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is notable for its unique structural features, including the presence of a chloroacetyl group and four methyl groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel organic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- can be compared with other pyrrole derivatives such as:
1H-PYRROLE, 2,5-DIMETHYL-: This compound lacks the chloroacetyl group and has different reactivity and applications.
1H-PYRROLE, 1-ACETYL-2,5-DIMETHYL-: Similar to the target compound but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
1H-PYRROLE, 1-(BROMOACETYL)-2,5-DIMETHYL-:
The uniqueness of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
53725-32-9 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-chloro-1-(2,2,5,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-9(2)5-6-10(3,4)12(9)8(13)7-11/h5-6H,7H2,1-4H3 |
Clave InChI |
JHCJFCYTMUKOBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(N1C(=O)CCl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


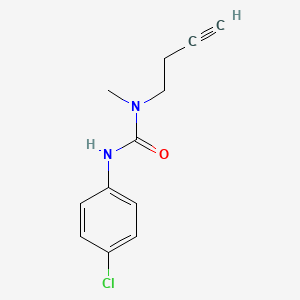
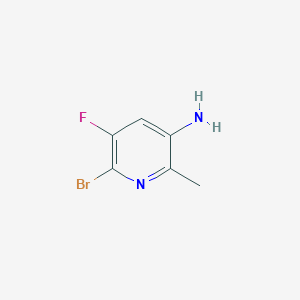
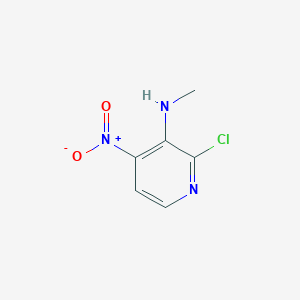

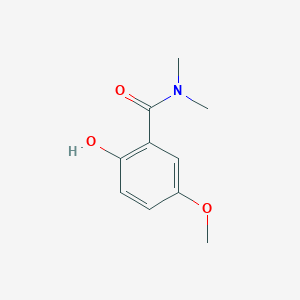

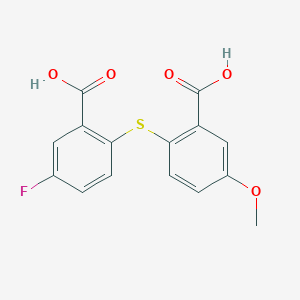
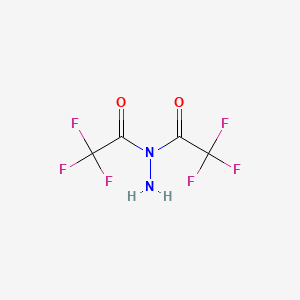
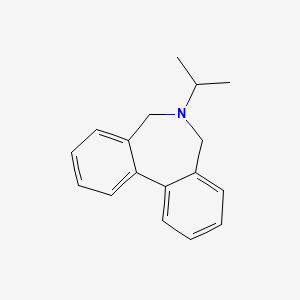


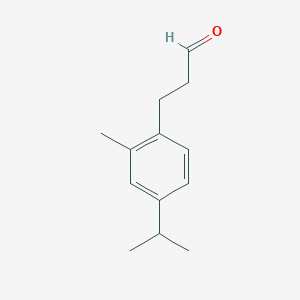
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
